molecular formula C14H20N2O B13527168 1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine

1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine

Cat. No.: B13527168
M. Wt: 232.32 g/mol
InChI Key: WIQXZWFOBJUVRQ-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine is a compound that features a benzofuran ring fused with a piperazine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial properties.

    Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of diseases like cancer and viral infections.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. The piperazine moiety may enhance the compound’s ability to bind to these targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar compounds to 1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperazine include other benzofuran derivatives and piperazine-containing molecules. These compounds share some biological activities but differ in their specific structures and effects. For example, benzothiophene derivatives have been developed as anticancer agents, highlighting the unique properties of the benzofuran ring . The comparison underscores the uniqueness of this compound in terms of its combined structural features and biological activities.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperazine

InChI

InChI=1S/C14H20N2O/c1-2-14-13(4-10-17-14)11-12(1)3-7-16-8-5-15-6-9-16/h1-2,11,15H,3-10H2

InChI Key

WIQXZWFOBJUVRQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCN3CCNCC3

Origin of Product

United States

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